A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-
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Overview
Description
A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: is a β-D-glucoside compound that has hydroxytyrosol as the anomeric substituent. This compound is known for its antioxidant properties and is isolated from plants such as Zantedeschia aethiopica and Picrorhiza scrophulariiflora . It plays a significant role in various biological processes due to its ability to oppose oxidation and inhibit reactions brought about by dioxygen or peroxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy- involves the glycosylation of hydroxytyrosol with a suitable glucosyl donor under specific reaction conditions. The reaction typically requires the presence of a catalyst and an appropriate solvent to facilitate the glycosylation process. The reaction conditions, including temperature and pH, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol, and the crude extract is then subjected to chromatographic techniques to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosylation reactions and antioxidant mechanisms.
Biology: Investigated for its role in cellular metabolism and its effects on oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy- involves its antioxidant activity. The compound scavenges free radicals and inhibits oxidative reactions, thereby protecting cells from oxidative damage. It interacts with molecular targets such as reactive oxygen species (ROS) and modulates signaling pathways involved in oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
Hydroxytyrosol glucoside: Shares similar antioxidant properties but differs in its glycosylation pattern.
Phlinoside B: Another glucoside with antioxidant activity, but with different substituents on the glucopyranoside moiety.
Uniqueness
A-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-: is unique due to its specific glycosylation pattern and the presence of hydroxytyrosol as the aglycone.
Properties
Molecular Formula |
C31H38O16 |
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Molecular Weight |
666.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O16/c1-14-24(38)26(40)27(41)30(44-14)47-28-25(39)22(13-43-23(37)8-5-16-3-6-18(33)20(35)11-16)46-31(29(28)45-15(2)32)42-10-9-17-4-7-19(34)21(36)12-17/h3-8,11-12,14,22,24-31,33-36,38-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30+,31+/m0/s1 |
InChI Key |
HFJIGXAMJFDVFR-LIZSADPXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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